molecular formula C13H16N2O2 B13880949 Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate

Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B13880949
M. Wt: 232.28 g/mol
InChI Key: BTZCBXMUHXGVBO-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound that contains a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a base and a suitable solvent. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-c]pyridine core .

Scientific Research Applications

Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-7-14-6-5-10(9)11/h5-8H,1-4H3

InChI Key

BTZCBXMUHXGVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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